BCAT

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

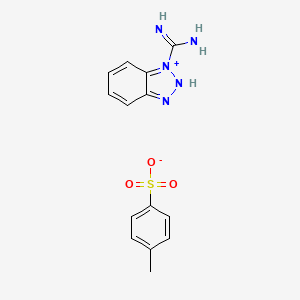

Molecular Formula |

C14H15N5O3S |

|---|---|

Molecular Weight |

333.37 g/mol |

IUPAC Name |

2H-benzotriazol-1-ium-1-carboximidamide;4-methylbenzenesulfonate |

InChI |

InChI=1S/C7H7N5.C7H8O3S/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-4H,(H3,8,9);2-5H,1H3,(H,8,9,10) |

InChI Key |

AZPBDRUPTRGILK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC2=NN[N+](=C2C=C1)C(=N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of BCAT2 in Mitochondrial Branched-Chain Amino Acid Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mitochondrial branched-chain amino acid transaminase (BCAT2), a pivotal enzyme in the catabolism of branched-chain amino acids (BCAAs). We will explore its core function, regulatory mechanisms, involvement in signaling pathways, and its implications in health and disease, supported by quantitative data and detailed experimental methodologies.

Introduction to BCAA Catabolism and the Role of BCAT2

Branched-chain amino acids—leucine (B10760876), isoleucine, and valine—are essential amino acids that serve as crucial substrates for protein synthesis and as signaling molecules in various metabolic processes.[1][2] Unlike most other amino acids, which are primarily catabolized in the liver, the initial step of BCAA breakdown occurs predominantly in extrahepatic tissues, particularly skeletal muscle.[1][2] This process is initiated by branched-chain amino acid transaminases (BCATs).

There are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[1][2] BCAT2 is the predominant isoform found in most tissues and is responsible for the first and reversible step in BCAA catabolism within the mitochondria.[1][2][3]

The Catalytic Function of BCAT2 in Mitochondria

BCAT2 catalyzes the reversible transamination of all three BCAAs (leucine, isoleucine, and valine) to their corresponding branched-chain α-keto acids (BCKAs): α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV), respectively.[4][5] This reaction requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor and typically uses α-ketoglutarate as the amino group acceptor, producing glutamate (B1630785) in the process.[5][6]

The BCKAs produced can then be irreversibly committed to the catabolic pathway through oxidative decarboxylation by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKD) complex.[4][7] The resulting acyl-CoA derivatives then enter separate pathways, ultimately feeding into the tricarboxylic acid (TCA) cycle for energy production or being used for the synthesis of other molecules like fatty acids.[4][8]

Regulation of BCAT2 Activity and Expression

The expression and activity of BCAT2 are tightly regulated to meet the metabolic demands of the cell.

-

Transcriptional Regulation: The transcription factor Krüppel-like factor 15 (KLF15) has been identified as a regulator of the BCAT2 gene.[9] Additionally, sterol regulatory element-binding protein 1 (SREBP1) can suppress the transcription of BCAT2.[9][10]

-

Post-Translational Modification: BCAT2 undergoes acetylation at lysine (B10760008) 44 (K44).[9][11] This acetylation, controlled by the acetyltransferase CBP and the deacetylase SIRT4, promotes the degradation of BCAT2 through the ubiquitin-proteasome pathway, thereby decreasing BCAA catabolism.[9][11] Interestingly, this acetylation does not appear to affect the enzymatic activity of BCAT2 directly but rather its stability.[9]

-

Metabolic State: The expression of BCAT2 can be influenced by the body's metabolic state.[12] For instance, conditions of increased energy demand can lead to the upregulation of BCAT2 expression to promote energy generation from BCAAs.[12] Compounds that activate AMP-activated protein kinase (AMPK), such as AICAR and metformin, can induce BCAT2 expression.[12]

BCAT2 in Signaling Pathways

BCAAs and their metabolites are not just metabolic substrates; they are also important signaling molecules. The catabolism of BCAAs, initiated by BCAT2, can influence key signaling pathways.

-

mTORC1 Signaling: Leucine, in particular, is a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, protein synthesis, and autophagy.[1][4] By controlling the first step in leucine breakdown, BCAT2 can modulate the intracellular levels of leucine and thus influence mTORC1 activity.[1] In some cancer models, the reamination of BCKAs to form BCAAs by BCAT1 (the cytosolic isoform) activates the mTOR pathway.[1] In tumors with a dysregulated mTORC1 pathway due to TSC2 deficiency, the inhibition of both BCAT1 and BCAT2 has been shown to suppress cell growth.[13]

-

Insulin (B600854) Signaling: There is a complex interplay between BCAA metabolism and insulin signaling. Elevated levels of circulating BCAAs are associated with insulin resistance in obesity and type 2 diabetes.[2] In adipose tissue, the expression of genes for BCAA catabolic enzymes, including BCAT2, is suppressed in obese and insulin-resistant individuals.[2]

The Role of BCAT2 in Health and Disease

Given its central role in BCAA metabolism, dysregulation of BCAT2 has been implicated in several pathological conditions.

-

Cancer: The role of BCAT2 in cancer is context-dependent. In pancreatic ductal adenocarcinoma (PDAC), BCAT2 is often elevated and plays a critical role in tumor development by sustaining BCAA catabolism and mitochondrial respiration.[14][15] Knockout of Bcat2 has been shown to impede the progression of pancreatic cancer in mouse models.[14] Furthermore, the stability of the BCAT2 protein can be enhanced by the KRAS oncogene.[14][15] In contrast, some studies suggest that in other cancers, such as certain types of non-small-cell lung cancer, BCAA catabolism may be supportive of tumor growth.[14]

-

Metabolic Disorders: As mentioned, impaired BCAA catabolism, potentially due to reduced BCAT2 expression in adipose tissue, is linked to insulin resistance and obesity.[2]

-

Neurological Disorders: In the brain, BCAA metabolism is important for neurotransmitter synthesis.[16] While BCAT1 is the predominant isoform in neurons, BCAT2 is found in vascular endothelial cells.[17] Altered BCAA metabolism and this compound expression have been observed in Alzheimer's disease.[3][17]

Quantitative Data

Table 1: Tissue Distribution of BCAT2

| Tissue | Relative Expression Level |

| Skeletal Muscle | High[1][2][12] |

| Pancreas | High[1][2] |

| Kidney | Moderate[1][2] |

| Brain | Moderate (in specific cell types)[3][12] |

| Stomach | Moderate[1][2] |

| Colon | Moderate[1][2] |

| Liver | Very Low / Absent[3] |

Note: Relative expression levels are compiled from multiple sources and are intended to be qualitative.

Experimental Protocols

Measurement of this compound Activity

A common method for determining this compound activity is a coupled-enzyme spectrophotometric assay.

Principle: This assay measures the rate of NADH oxidation, which is coupled to the transamination reaction catalyzed by this compound. The BCKA product of the this compound reaction is used in a subsequent reaction that consumes NADH.

Typical Protocol Outline:

-

Sample Preparation:

-

Tissue or cell samples are homogenized in a suitable buffer (e.g., cold PBS) and centrifuged to obtain a lysate.[18]

-

For mitochondrial fractions, differential centrifugation is performed.

-

-

Reaction Mixture:

-

A reaction mix is prepared containing a BCAA substrate (e.g., L-leucine), α-ketoglutarate, and the components of the coupling reaction.[19]

-

A common coupling enzyme is leucine dehydrogenase, which reductively aminates the KIC produced from leucine back to leucine, oxidizing NADH to NAD+ in the process.[19]

-

-

Assay Procedure:

-

Data Analysis:

-

The rate of NADH disappearance is proportional to the this compound activity in the sample.

-

A standard curve using known concentrations of the product (e.g., KIC) or a standard enzyme preparation can be used for quantification.

-

Western Blotting for BCAT2 Protein Expression

Principle: This technique is used to detect and quantify the amount of BCAT2 protein in a sample.

Typical Protocol Outline:

-

Protein Extraction:

-

Proteins are extracted from cells or tissues using a lysis buffer containing protease inhibitors.

-

-

Protein Quantification:

-

The total protein concentration of the lysate is determined using a standard method (e.g., BCA assay).

-

-

SDS-PAGE:

-

Equal amounts of protein for each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for BCAT2.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

-

Detection:

-

A chemiluminescent substrate is added, and the light emitted is captured using an imaging system. The intensity of the band corresponding to BCAT2 is proportional to its abundance.

-

-

Analysis:

-

Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Visualizations

BCAA Catabolic Pathway

Caption: The initial steps of mitochondrial BCAA catabolism highlighting the central role of BCAT2.

General Experimental Workflow for Studying BCAT2

Caption: A generalized workflow for investigating the function and regulation of BCAT2.

BCAT2 Regulation and Signaling Interactions

Caption: Key regulators of BCAT2 expression and activity, and its link to mTORC1 signaling.

References

- 1. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (this compound) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (this compound) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology | MDPI [mdpi.com]

- 3. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Acetylation promotes BCAT2 degradation to suppress BCAA catabolism and pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. scbt.com [scbt.com]

- 13. Bcat1 is controlled by Tsc2/mTORC1 pathway at expression levels and its deficiency together with Bcat2 inactivation suppresses the growth of a Tsc2-/- tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BCAT2-mediated BCAA catabolism is critical for development of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]

- 17. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Branched-Chain Aminotransferase (BCAT) Enzyme Structure and Active Site Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, function, and analysis of branched-chain aminotransferase (BCAT) enzymes. BCATs are pivotal enzymes in the metabolism of branched-chain amino acids (BCAAs), playing crucial roles in various physiological and pathological processes, including cancer and neurological disorders. This document details their structural characteristics, active site architecture, catalytic mechanism, and methods for their study, making it an essential resource for researchers and professionals in drug development.

Introduction to Branched-Chain Aminotransferases

Branched-chain aminotransferases (BCATs; EC 2.6.1.42) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transamination of the essential branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – to their corresponding α-keto acids (BCKAs).[1] This reaction is the initial and rate-limiting step in BCAA catabolism and is crucial for nitrogen metabolism and energy production. In humans, two isoforms of this compound exist: a cytosolic form (BCATc or BCAT1) and a mitochondrial form (BCATm or BCAT2).[2] While BCATm is ubiquitously expressed in most tissues, BCATc expression is more restricted, primarily found in the brain, ovaries, and testes.[3][4] The dysregulation of this compound activity has been implicated in several diseases, making these enzymes attractive targets for therapeutic intervention.[2]

This compound Enzyme Structure

Mammalian this compound enzymes are homodimers, with each subunit comprising a small and a large domain. These subunits are connected by a looping interdomain region. Both domains consist of alpha-helices and beta-pleated sheets. The active site is located at the interface between these two domains.[5]

The overall structure of BCATs belongs to the fold type IV class of PLP-dependent enzymes. A key feature of this class is that catalysis occurs on the re face of the PLP cofactor, in contrast to other aminotransferase classes where it occurs on the si face. While the residues involved in PLP binding show significant structural similarity among fold type IV enzymes, the residues for substrate binding are more varied, reflecting their diverse substrate specificities.

A notable structural feature in mammalian BCATs is the presence of a redox-active CXXC motif (Cys-X-X-Cys).[2][5] This motif is sensitive to the cellular redox state and can regulate enzyme activity, suggesting a mechanism for fine-tuning BCAA metabolism in response to oxidative stress.

The this compound Active Site and Catalytic Mechanism

The active site of this compound enzymes is a highly specialized environment designed to accommodate both the hydrophobic side chains of BCAAs and the acidic side chain of glutamate (B1630785). This "double substrate recognition" is achieved through a pocket that is largely hydrophobic but also contains specific residues capable of coordinating with the gamma-carboxylate of glutamate.

A crucial component of the active site is the pyridoxal 5'-phosphate (PLP) cofactor, which is covalently linked to a conserved lysine (B10760008) residue via a Schiff base (internal aldimine). The catalytic cycle of BCATs follows a ping-pong bi-bi mechanism, which can be divided into two half-reactions:

-

First Half-Reaction: A BCAA binds to the active site, and its amino group is transferred to the PLP cofactor, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing the corresponding branched-chain α-keto acid (BCKA).

-

Second Half-Reaction: α-ketoglutarate (α-KG) enters the active site and accepts the amino group from PMP, regenerating PLP and forming glutamate.

This catalytic cycle is essential for the reversible nature of the transamination reaction, allowing BCATs to participate in both BCAA catabolism and synthesis, depending on the metabolic needs of the cell.

Key Active Site Residues:

-

Lysine: Forms the Schiff base with the PLP cofactor.

-

Arginine and Tyrosine residues: Interact with the phosphate (B84403) group of PLP, anchoring it in the active site.

-

Hydrophobic residues: Line the substrate-binding pocket to accommodate the branched alkyl side chains of BCAAs.

-

Residues capable of hydrogen bonding: Positioned to interact with the carboxylate groups of both the amino acid and α-keto acid substrates.

Quantitative Data on this compound Kinetics and Inhibition

The following tables summarize key quantitative data for human BCATc and BCATm, providing a basis for comparing their substrate specificities and inhibitor sensitivities.

Table 1: Kinetic Parameters of Human this compound Isoforms

| Isoform | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| hBCATc | Leucine | ~1 | - | - | [6] |

| Isoleucine | ~1 | - | - | [6] | |

| Valine | ~5 | - | - | [6] | |

| α-Ketoglutarate | ~0.6 - 3 | - | - | [6] | |

| hBCATm | Leucine | ~1 | - | - | [6] |

| Isoleucine | ~1 | - | - | [6] | |

| Valine | ~5 | - | - | [6] | |

| α-Ketoglutarate | ~0.6 - 3 | - | - | [6] |

Table 2: Inhibitors of Human this compound Isoforms

| Inhibitor | Target Isoform(s) | IC50 / pIC50 / Ki | Reference(s) |

| BAY-069 | BCAT1 (hBCATc) | IC50 = 31 nM | [7][8] |

| BCAT2 (hBCATm) | IC50 = 153 nM | [7][8] | |

| BCATc Inhibitor 2 | hBCATc | IC50 = 0.8 µM | [9][10] |

| rBCATc | IC50 = 0.2 µM | [9] | |

| rBCATm | IC50 = 3.0 µM | [9] | |

| This compound-IN-2 | BCATm | pIC50 = 7.3 | [11] |

| BCATc | pIC50 = 6.6 | [11] | |

| Gabapentin | BCATc | Neuroactive drug with recognized interaction | [12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research.

Recombinant Human BCAT1 (BCATc) Expression and Purification

This protocol describes the expression of His-tagged human BCAT1 in E. coli and its subsequent purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a BCAT1 expression vector (e.g., pET vector with an N-terminal His-tag).

-

Luria-Bertani (LB) broth with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 20% glycerol).[14]

-

Ni-NTA affinity chromatography column.

-

Wash Buffer (Lysis Buffer with 20 mM imidazole).

-

Elution Buffer (Lysis Buffer with 250 mM imidazole).

-

Dialysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT).

Procedure:

-

Inoculate a starter culture of the transformed E. coli in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a large-scale culture with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer to remove unbound proteins.

-

Elute the His-tagged BCAT1 protein with Elution Buffer.

-

Pool the fractions containing the purified protein and dialyze against Dialysis Buffer to remove imidazole.

-

Concentrate the purified protein and assess purity by SDS-PAGE. Store at -80°C.

This compound Enzyme Kinetics Assay

This protocol outlines a spectrophotometric coupled enzyme assay to determine this compound activity.

Materials:

-

Purified this compound enzyme.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0).[15]

-

L-Leucine (or other BCAA substrate).

-

α-Ketoglutarate.

-

Glutamate dehydrogenase (GDH).

-

β-Nicotinamide adenine (B156593) dinucleotide (NAD+).

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, L-Leucine, α-Ketoglutarate, and NAD+ at desired concentrations.

-

Add GDH to the reaction mixture.

-

Initiate the reaction by adding a known amount of purified this compound enzyme.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD+ to NADH by GDH as it converts the glutamate produced by this compound back to α-ketoglutarate.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

To determine Km and Vmax, perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

-

Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

X-ray Crystallography of this compound

This protocol provides a general workflow for determining the crystal structure of a this compound enzyme.

Materials:

-

Highly purified and concentrated this compound protein (e.g., >10 mg/mL).

-

Crystallization screening kits.

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).

-

Cryoprotectant solution.

-

X-ray diffraction equipment (synchrotron source is often required).

Procedure:

-

Set up crystallization trials by mixing the purified this compound protein with various crystallization screen solutions in crystallization plates.

-

Incubate the plates at a constant temperature and monitor for crystal growth.

-

Optimize the initial crystallization conditions by varying the concentrations of precipitants, buffers, and salts to obtain diffraction-quality crystals.

-

Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection.

-

Flash-cool the crystals in liquid nitrogen.

-

Mount the frozen crystal in the X-ray beam and collect diffraction data.

-

Process the diffraction data to determine the space group and unit cell parameters.

-

Solve the phase problem using molecular replacement with a known this compound structure as a search model.

-

Build an atomic model of the this compound structure into the electron density map.

-

Refine the model to improve its agreement with the experimental data.

-

Validate the final structure and deposit it in the Protein Data Bank (PDB).

Site-Directed Mutagenesis of this compound Active Site Residues

This protocol describes a PCR-based method for introducing point mutations into the this compound gene to study the function of active site residues.

Materials:

-

Plasmid DNA containing the this compound gene.

-

Mutagenic primers containing the desired mutation.

-

High-fidelity DNA polymerase (e.g., Pfu polymerase).

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells for transformation.

Procedure:

-

Design and synthesize complementary forward and reverse primers containing the desired mutation in the center.

-

Set up a PCR reaction with the this compound plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform PCR to amplify the entire plasmid, incorporating the mutation.

-

Digest the PCR product with DpnI to remove the parental methylated template DNA, leaving the newly synthesized mutated plasmid.

-

Transform the DpnI-treated plasmid into competent E. coli cells.

-

Plate the transformed cells on a selective agar (B569324) plate and incubate overnight.

-

Select individual colonies, grow them in liquid culture, and isolate the plasmid DNA.

-

Sequence the isolated plasmid DNA to confirm the presence of the desired mutation and the absence of any other unintended mutations.

-

Express and purify the mutant this compound protein to characterize its enzymatic activity and structural properties.

Visualizations of this compound-Related Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound biology and research.

This compound Catalytic Cycle (Ping-Pong Mechanism)

Caption: The ping-pong catalytic mechanism of this compound enzymes.

Experimental Workflow for this compound Analysis

Caption: A typical experimental workflow for this compound enzyme analysis.

BCAT1 in Cancer Signaling (PI3K/AKT/mTOR Pathway)

Caption: Role of BCAT1 in activating the PI3K/AKT/mTOR signaling pathway in cancer.[8][9][16][17]

This compound and HIF-1α Signaling in Hypoxia

Caption: Upregulation of BCAT1 by HIF-1α under hypoxic conditions in cancer.[11][18]

References

- 1. Recombinant Human this compound-1 Protein [ldbiopharma.com]

- 2. Purification, crystallization and preliminary X-ray crystallographic analysis of branched-chain aminotransferase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. static.igem.org [static.igem.org]

- 5. assaygenie.com [assaygenie.com]

- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 7. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]

- 8. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 13. algentbio.com [algentbio.com]

- 14. Intact Protein Analysis at 21 Tesla and X-Ray Crystallography Define Structural Differences in Single Amino Acid Variants of Human Mitochondrial Branched-Chain Amino Acid Aminotransferase 2 (BCAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. MULTIFACETED ROLE OF BRANCHED-CHAIN AMINO ACID METABOLISM IN CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of branched-chain amino acid metabolism by hypoxia-inducible factor in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Regulation of BCAT Gene Expression in Mammals: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core regulatory mechanisms governing the expression of Branched-Chain Amino Acid Transaminase (BCAT) genes in mammals. It delves into the transcriptional, post-transcriptional, and translational control of BCAT1 and BCAT2, the two isoforms of the enzyme, and explores the key signaling pathways implicated in their regulation. This document is intended to serve as a valuable resource for researchers investigating metabolic pathways in health and disease, and for professionals involved in the development of therapeutics targeting these pathways.

Introduction to this compound Enzymes

Branched-chain amino acid transaminases are pivotal enzymes in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. They catalyze the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs). In mammals, two isoforms of this compound exist with distinct subcellular localizations and tissue expression patterns:

-

BCAT1 (Cytosolic): Primarily expressed in the brain, placenta, ovaries, and embryonic tissues.[1][2] It plays a crucial role in nitrogen shuttling and glutamate (B1630785) synthesis in the brain.[1]

-

BCAT2 (Mitochondrial): Ubiquitously expressed in most tissues, with the notable exception of the liver.[1][2] It is the primary enzyme for BCAA catabolism in peripheral tissues like skeletal muscle.

The differential expression and regulation of these isoforms underscore their distinct physiological roles and their implication in various pathological conditions, including cancer and metabolic disorders.

Quantitative Data on this compound Gene Expression

The expression levels of BCAT1 and BCAT2 vary significantly across different tissues and are frequently altered in disease states. The following tables summarize quantitative data on their mRNA and protein expression in normal human tissues and the fold changes observed in various cancers.

Table 1: BCAT1 and BCAT2 mRNA Expression in Normal Human Tissues

| Tissue | BCAT1 (Normalized TPM) | BCAT2 (Normalized TPM) |

| Pancreas | High | High |

| Brain | High | Moderate |

| Heart | Low | High |

| Stomach | Low | High |

| Skeletal Muscle | Low | Moderate |

| Kidney | Moderate | Moderate |

| Ovary | Moderate | Low |

| Liver | Very Low | Very Low |

Data sourced from The Human Protein Atlas, which integrates data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA) project.[3][4][5]

Table 2: BCAT1 and BCAT2 Protein Expression in Normal Human Tissues

| Tissue | BCAT1 Protein Level | BCAT2 Protein Level |

| Pancreas | High | High |

| Brain (Cerebral Cortex) | High | Moderate |

| Heart Muscle | Low | High |

| Stomach | Low | High |

| Skeletal Muscle | Low | Moderate |

| Kidney | Moderate | Moderate |

| Ovary | Moderate | Low |

| Liver | Not detected | Not detected |

Data sourced from quantitative proteomics studies and The Human Protein Atlas.[4][6][7]

Table 3: Dysregulation of BCAT1 and BCAT2 Expression in Cancer (Selected Examples)

| Cancer Type | Gene | Regulation Status | Fold Change (Tumor vs. Normal) | Reference |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | BCAT1 | Upregulated | Protein expression upregulated in 52.8% of cases.[7] | [7] |

| Gastric Cancer (GC) | BCAT1 | Upregulated | Significantly overexpressed in GC patients with poor prognosis. | [8] |

| Non-Small Cell Lung Cancer (NSCLC) | BCAT1 | Upregulated | Elevated in human NSCLC tissues. | [9] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | BCAT1 | Downregulated | Gene expression is decreased in PDAC tissue.[10][11] | [10][11] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | BCAT2 | Downregulated | Gene expression is decreased in PDAC tissue.[10][11] | [10][11] |

| Kidney Renal Clear Cell Carcinoma (KIRC) | BCAT1 | Upregulated | Highly expressed in KIRC and associated with poor prognosis.[12] | [12] |

| Hepatocellular Carcinoma (HCC) | BCAT1 | Upregulated | Overexpressed and associated with poor prognosis.[1] | [1] |

| Breast Cancer (Luminal A) | BCAT2 | Upregulated | Significantly correlated with luminal A subtype.[1] | [1] |

| Breast Cancer (HER2+ & Luminal B) | BCAT1 | Upregulated | Significantly correlated with HER2+ and luminal B subtypes.[1] | [1] |

Transcriptional Regulation of this compound Gene Expression

The transcription of this compound genes is tightly controlled by a network of transcription factors and signaling pathways, with BCAT1 being the more extensively studied isoform in the context of disease.

c-Myc: A Key Activator of BCAT1

The proto-oncogene c-Myc is a central transcriptional regulator of BCAT1.[13] c-Myc directly binds to the promoter region of the BCAT1 gene to drive its expression.[14][15] This interaction is particularly relevant in the context of cancer, where c-Myc is frequently overexpressed. The upregulation of BCAT1 by c-Myc contributes to the metabolic reprogramming of cancer cells, promoting proliferation, migration, and invasion.[1][15]

Signaling Pathways Regulating this compound Expression

Several key signaling pathways converge on the regulation of this compound gene expression, particularly BCAT1.

1. PI3K/AKT/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and metabolism. BCAT1 has been shown to activate this pathway, and in turn, the mTORC1 complex can influence BCAT1 expression, suggesting a potential feedback loop.[8] Overexpression of BCAT1 can lead to increased phosphorylation of AKT and mTOR, promoting tumorigenesis.[8] Conversely, inhibition of the PI3K/AKT/mTOR pathway can reverse the oncogenic effects of BCAT1.[8]

2. Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a critical role in development and tumorigenesis. Overexpression of BCAT1 has been shown to activate Wnt signaling, leading to the accumulation and nuclear translocation of β-catenin.[9] In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, promoting the expression of target genes, including c-Myc, which in turn can upregulate BCAT1, suggesting a positive feedback loop.

Post-Transcriptional and Translational Regulation

The expression of this compound genes is also fine-tuned at the post-transcriptional and translational levels, adding further layers of complexity to their regulation.

Post-Transcriptional Regulation by RNA-Binding Proteins

RNA-binding proteins (RBPs) can modulate the stability and translation of mRNAs.

-

ZNF423: The zinc finger protein 423 (ZNF423) has been identified as an RBP that binds to AU-rich elements in the 3'-untranslated region (3'-UTR) of BCAT1 mRNA.[8] This interaction stabilizes the BCAT1 transcript, leading to increased protein expression, particularly under hypoxic conditions.[8]

-

MSI2: Musashi-2 (MSI2) is another RBP that has been shown to bind to the BCAT1 transcript.[14] This binding positively regulates the translation of BCAT1 mRNA, thereby contributing to increased BCAT1 protein levels, especially in the context of leukemia.[14]

Translational Regulation

The translation of this compound mRNA into protein is influenced by cellular signaling pathways. The mTORC1 pathway, a key sensor of nutrient availability, plays a significant role in regulating protein synthesis. Leucine, a substrate of this compound, is a potent activator of mTORC1, which in turn can modulate the translation of various mRNAs, including potentially those encoding metabolic enzymes like this compound.

Experimental Protocols for Studying this compound Gene Regulation

This section provides detailed methodologies for key experiments used to investigate the regulation of this compound gene expression.

Experimental Workflow for Investigating this compound Gene Regulation

A logical workflow is essential for systematically dissecting the regulatory mechanisms of this compound gene expression.

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression

This protocol allows for the sensitive and specific quantification of BCAT1 and BCAT2 mRNA levels.

1. RNA Extraction:

-

Isolate total RNA from cultured cells or tissues using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis. An A260/A280 ratio of ~2.0 is desirable.

2. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random primers or oligo(dT) primers.

-

Follow the manufacturer's protocol for the reverse transcription kit.

3. Real-Time PCR:

-

Prepare the qPCR reaction mix containing:

-

SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

-

Forward and reverse primers for the target gene (BCAT1 or BCAT2) and a housekeeping gene (e.g., GAPDH, ACTB)

-

cDNA template (diluted 1:10 to 1:20)

-

Nuclease-free water

-

-

Primer Sequences (Human):

-

BCAT1 Forward: 5'-GTGGAGTGGTCCTCAGAGTTT-3'

-

BCAT1 Reverse: 5'-AGCCAGGGTGCAATGACAG-3'[5]

-

BCAT2 Forward: 5'-CAGCCGCTACTACCGCAAG-3'

-

BCAT2 Reverse: 5'-TCTCCACGATCACCTCCACC-3'

-

GAPDH Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'

-

GAPDH Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'

-

-

Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for c-Myc Binding to the BCAT1 Promoter

This protocol is designed to determine if the transcription factor c-Myc directly binds to the promoter region of the BCAT1 gene in vivo.[14]

1. Cell Cross-linking and Lysis:

-

Grow cells (e.g., HepG2, which express c-Myc and BCAT1) to 80-90% confluency.

-

Cross-link proteins to DNA by adding formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

-

Wash the cells with ice-cold PBS, scrape, and pellet them by centrifugation.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

2. Chromatin Shearing:

-

Resuspend the cell pellet in a shearing buffer.

-

Shear the chromatin to an average fragment size of 200-1000 bp using sonication. Optimize sonication conditions for your specific cell type and equipment.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin overnight at 4°C with an anti-c-Myc antibody or a negative control IgG antibody.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

4. Elution and Reverse Cross-linking:

-

Elute the chromatin complexes from the beads using an elution buffer.

-

Reverse the cross-links by adding NaCl and incubating at 65°C for several hours or overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Analysis:

-

Purify the immunoprecipitated DNA using a PCR purification kit or phenol-chloroform extraction.

-

Analyze the purified DNA by qPCR using primers flanking the putative c-Myc binding site (E-box) in the BCAT1 promoter.

-

BCAT1 Promoter ChIP Primers (Human): (Targeting the region GRCh37/Chr12: 25102057-25102287)[14]

-

Forward: 5'-AGGGTTGGGAGTTCAGGATT-3'

-

Reverse: 5'-AGACAGGGTTTCTCTGTGTAGCC-3'

-

-

Calculate the enrichment of the BCAT1 promoter region in the c-Myc immunoprecipitated sample relative to the IgG control and an input control.

Protocol 3: Luciferase Reporter Assay for BCAT1 Promoter Activity

This assay measures the ability of a transcription factor, such as c-Myc, to activate the BCAT1 promoter.[14]

1. Construction of the Luciferase Reporter Plasmid:

-

Amplify the promoter region of the human BCAT1 gene (e.g., ~1-2 kb upstream of the transcription start site) containing the putative c-Myc binding site by PCR from genomic DNA.

-

Clone the amplified promoter fragment into a promoter-less luciferase reporter vector (e.g., pGL3-Basic) upstream of the firefly luciferase gene.

-

Verify the sequence of the construct.

2. Cell Transfection:

-

Seed cells (e.g., HEK293T) in a 24- or 48-well plate.

-

Co-transfect the cells with:

-

The BCAT1 promoter-luciferase reporter construct.

-

An expression vector for the transcription factor of interest (e.g., pCMV-c-Myc) or an empty vector control.

-

A control plasmid expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency.

-

-

Use a suitable transfection reagent (e.g., Lipofectamine).

3. Cell Lysis and Luciferase Assay:

-

After 24-48 hours of transfection, wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in luciferase activity in cells overexpressing the transcription factor compared to the empty vector control to determine the effect on BCAT1 promoter activity.

Conclusion

The regulation of this compound gene expression is a multi-layered process involving transcriptional control by key factors like c-Myc, modulation by major signaling pathways such as PI3K/AKT/mTOR and Wnt/β-catenin, and fine-tuning at the post-transcriptional and translational levels. The dysregulation of this compound expression, particularly the upregulation of BCAT1 in many cancers, highlights its potential as a therapeutic target. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate regulatory networks governing this compound expression and to explore its role in health and disease, ultimately paving the way for novel therapeutic strategies.

References

- 1. Targeting of miR-33 ameliorates phenotypes linked to age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ZNF423: Transcriptional modulation in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Upregulation of miR-33b promotes endometriosis via inhibition of Wnt/β-catenin signaling and ZEB1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical Role of microRNA-33a/b in Cardiovascular and Metabolic Disease: Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β-Catenin interacts with canonical RBPs including MSI2 to associate with a Wnt signalling mRNA network in myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BCAT1 overexpression regulates proliferation and c‑Myc/GLUT1 signaling in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BCAT1 is a NOTCH1 target and sustains the oncogenic function of NOTCH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MicroRNA-33a and let-7e inhibit human colorectal cancer progression by targeting ST8SIA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MSI2 promotes translation of multiple IRES-containing oncogenes and virus to induce self-renewal of tumor initiating stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Transcriptome-wide analysis uncovers the targets of the RNA-binding protein MSI2 and effects of MSI2's RNA-binding activity on IL-6 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Correction: BCAT1 binds the RNA-binding protein ZNF423 to activate autophagy via the IRE1-XBP-1-RIDD axis in hypoxic PASMCs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Regulator of Metabolic Reprogramming: MicroRNA Let-7 - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Cytosolic Branched-Chain Aminotransferase (BCATc) in Cellular Physiology and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytosolic branched-chain aminotransferase (BCATc), encoded by the BCAT1 gene, is a key enzyme in the metabolism of branched-chain amino acids (BCAAs), catalyzing the reversible transamination of leucine, isoleucine, and valine. While its mitochondrial counterpart, BCATm, is ubiquitously expressed, BCATc exhibits a more restricted tissue distribution, primarily in the central nervous system, immune cells, and embryonic tissues. Emerging evidence has illuminated the multifaceted physiological roles of BCATc, extending beyond simple amino acid catabolism to encompass critical functions in neurotransmitter synthesis, immune cell regulation, and the metabolic reprogramming of cancer cells. This technical guide provides a comprehensive overview of the core physiological functions of BCATc, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the signaling pathways and workflows in which it participates. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target BCATc in various physiological and pathological contexts.

Introduction

Branched-chain amino acids (BCAAs) are essential amino acids that play fundamental roles as substrates for protein synthesis and as signaling molecules. The first and reversible step in BCAA catabolism is catalyzed by branched-chain aminotransferases (BCATs), which transfer the α-amino group from a BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate (B1630785).[1][2] Eukaryotic cells possess two BCAT isoenzymes with distinct subcellular localizations: a mitochondrial form (BCATm or BCAT2) and a cytosolic form (BCATc or BCAT1).[3][4] While BCATm is widely distributed across most tissues, BCATc expression is more tissue-specific, with high levels found in the brain, gonads, placenta, and activated immune cells.[2][5][6] This differential expression pattern suggests specialized physiological roles for BCATc.

This guide will delve into the core physiological functions of BCATc, with a particular focus on its roles in:

-

Neurotransmitter Metabolism: Its contribution to the synthesis of the excitatory neurotransmitter glutamate in the central nervous system.

-

Immune System Regulation: Its role in modulating T cell activation and function through the mTORC1 signaling pathway.

-

Cancer Biology: Its involvement in the metabolic reprogramming of cancer cells to support proliferation and survival.

Quantitative Data on Cytosolic this compound (BCATc)

A comprehensive understanding of BCATc function necessitates the examination of quantitative data related to its expression, enzymatic activity, and substrate affinity. The following tables summarize key quantitative findings from various studies.

| Tissue/Cell Type | Species | BCATc mRNA/Protein Expression Level | Reference |

| Brain (Cerebral Cortex, Hippocampus, Thalamus) | Mouse | Predominantly expressed | [5] |

| Activated CD4+ T cells | Mouse | Upregulated upon T cell receptor (TCR) stimulation | [1][7] |

| Non-malignant T cells | Human | Constitutes ~50% of total this compound expression | [8] |

| Cutaneous T-cell lymphoma (CTCL) | Human | Constitutes ~60% of total this compound expression | [8] |

| Anaplastic large-cell lymphoma (ALCL) | Human | Constitutes ~60% of total this compound expression | [8] |

| Angioimmunoblastic T-cell lymphoma (AITL) | Human | Constitutes ~60% of total this compound expression | [8] |

| HER2+ and Luminal B Breast Cancer Subtypes | Human | Significantly associated with these aggressive subtypes | [9] |

| Non-small cell lung cancer (NSCLC) | Human | Over-expressed relative to normal tissue | [10] |

| Pancreatic ductal adenocarcinoma (PDAC) | Human | Protein levels decreased compared to normal tissue | [10] |

| Table 1: Relative Expression Levels of BCATc in Various Tissues and Disease States. |

| Substrate | Species | Km (mM) | Reference |

| Leucine | Human | ~1 | [11] |

| Isoleucine | Human | ~1 | [11] |

| Valine | Human | >1 | [11] |

| α-Ketoisocaproate (KIC) | Human | ~0.1 | [11] |

| α-Keto-β-methylvalerate (KMV) | Human | ~0.1 | [11] |

| α-Ketoisovalerate (KIV) | Human | ~0.1 | [11] |

| α-Ketoglutarate | Thermoproteus tenax | 132.4 ± 39.4 | [12] |

| Table 2: Michaelis-Menten Constants (Km) of BCATc for Various Substrates. Note: Km values can vary depending on the experimental conditions and the source of the enzyme. |

| Condition | Cell Type | Parameter | Change upon BCATc Knockdown/Inhibition | Reference |

| T cell activation | Mouse CD4+ T cells | Intracellular Leucine Concentration | Increased | [1] |

| T cell activation | Mouse CD4+ T cells | mTORC1 Signaling (p-S6, p-4EBP-1) | Increased | [1] |

| T cell activation | Mouse CD4+ T cells | Glycolysis Rate | Increased | [13] |

| Head and Neck Squamous Cell Carcinoma | FaDu cells | Proliferation Rate | Decreased | [14] |

| Head and Neck Squamous Cell Carcinoma | FaDu cells | Glucose Consumption Rate | Decreased | [14] |

| Triple Negative Breast Cancer | MDA-MB-231 cells | Proliferation, Migration, Invasion | Reduced | [15] |

| Triple Negative Breast Cancer | MDA-MB-231 cells | p-MAPK | Increased | [16] |

| Triple Negative Breast Cancer | MDA-MB-231 cells | p-Akt | Decreased | [16] |

| Table 3: Functional Consequences of BCATc Modulation. |

Core Physiological Roles and Signaling Pathways

Role in Neurotransmitter Metabolism

In the central nervous system, BCATc plays a crucial role in nitrogen metabolism, particularly in the synthesis of glutamate, the primary excitatory neurotransmitter.[17] The catabolism of BCAAs provides the amino group that is transferred to α-ketoglutarate by BCATc to form glutamate.[18] This function is critical for maintaining the neurotransmitter pool. Interestingly, the subcellular localization of BCATc in neurons depends on the neurotransmitter phenotype. In glutamatergic neurons, BCATc is found in axons and nerve terminals, while in GABAergic neurons, it is concentrated in the cell bodies.[17] This differential localization suggests a role for BCATc in modulating the availability of glutamate for either direct release as a neurotransmitter or as a precursor for the synthesis of the inhibitory neurotransmitter GABA.[18]

References

- 1. Cytosolic Branched Chain Aminotransferase (BCATc) Regulates mTORC1 Signaling and Glycolytic Metabolism in CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (this compound) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Expression of mitochondrial branched-chain aminotransferase and α-keto-acid dehydrogenase in rat brain: implications for neurotransmitter metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression of cytosolic branched chain aminotransferase (BCATc) mRNA in the developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Branched-Chain Amino Acid Transaminase (this compound) Activity Assay Kit - Profacgen [profacgen.com]

- 7. The emerging role of the branched chain aminotransferases, BCATc and BCATm, for anti-tumor T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Branched chain amino acid metabolism and cancer: the importance of keeping things in context - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytosolic branched chain aminotransferase (BCATc) regulates mTORC1 signaling and glycolytic metabolism in CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BCAT1 overexpression regulates proliferation and c-Myc/GLUT1 signaling in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. BCATc modulates crosstalk between the PI3K/Akt and the Ras/ERK pathway regulating proliferation in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Branched-chain amino acids and neurotransmitter metabolism: expression of cytosolic branched-chain aminotransferase (BCATc) in the cerebellum and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

BCAT1 vs. BCAT2 Substrate Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the substrate specificity of human branched-chain amino acid transaminase 1 (BCAT1) and branched-chain amino acid transaminase 2 (BCAT2). It includes a detailed overview of their kinetic properties, experimental protocols for their characterization, and visualization of their key signaling pathways.

Introduction: The Gatekeepers of Branched-Chain Amino Acid Metabolism

Branched-chain amino acid transaminases (BCATs) are pivotal enzymes that catalyze the initial and reversible step in the catabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine. This transamination reaction involves the transfer of the amino group from a BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate. In humans, two major isoforms exist: the cytosolic BCAT1 (BCATc) and the mitochondrial BCAT2 (BCATm). While both enzymes catalyze the same fundamental reaction, their distinct subcellular localizations, tissue distributions, and kinetic properties confer unique physiological roles and substrate preferences. Understanding these differences is crucial for elucidating their involvement in various pathological conditions, including cancer and metabolic disorders, and for the development of targeted therapeutic strategies.

Comparative Substrate Specificity and Kinetic Parameters

Table 1: Kinetic Parameters of Human BCAT1 for Branched-Chain Amino Acids

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| L-Leucine | ~1 | N/A | N/A | [1] |

| L-Isoleucine | ~1 | N/A | N/A | [1] |

| L-Valine | ~5 | N/A | N/A | [1] |

| α-Ketoglutarate | N/A | N/A | N/A |

N/A: Data not available in the reviewed literature.

Table 2: Kinetic Parameters of Human BCAT2 for Branched-Chain Amino Acids

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| L-Leucine | N/A | N/A | N/A | |

| L-Isoleucine | N/A | N/A | N/A | |

| L-Valine | N/A | N/A | N/A | |

| α-Ketoglutarate | N/A | N/A | N/A |

N/A: Data not available in the reviewed literature.

Note on Data Availability: The lack of comprehensive, directly comparative kinetic data for both human BCAT1 and BCAT2 in the public domain represents a significant knowledge gap. The available data for rat enzymes suggests that BCAT1 has a higher turnover rate than BCAT2. Further detailed kinetic characterization of the purified human enzymes is required for a complete understanding of their substrate specificity.

Key Signaling Pathways

BCAT1 and BCAT2 are implicated in distinct signaling pathways that influence cellular growth, metabolism, and neurotransmission.

BCAT1 and the mTOR Signaling Pathway

BCAT1 plays a significant role in regulating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central controller of cell growth and proliferation. By catabolizing BCAAs, particularly leucine, BCAT1 can influence the intracellular pool of these amino acids, which are known activators of mTORC1.[2][3]

References

- 1. An overview of branched-chain amino acid aminotransferases: functional differences between mitochondrial and cytosolic isozymes in yeast and human | Semantic Scholar [semanticscholar.org]

- 2. BCAT2 branched chain amino acid transaminase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

branched-chain amino acid metabolism pathway

An In-depth Technical Guide to Branched-Chain Amino Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—are essential amino acids that play pivotal roles beyond their fundamental function as protein constituents.[1] They are critical signaling molecules and metabolic fuels, with their catabolism being uniquely initiated in extrahepatic tissues, primarily skeletal muscle.[2][3] Dysregulation of BCAA metabolism is increasingly implicated in a range of pathologies, including metabolic syndrome, diabetes, heart failure, and cancer, making this pathway a subject of intense research and a promising target for therapeutic intervention.[4][5] This guide provides a comprehensive technical overview of the core BCAA metabolic pathway, its intricate regulatory mechanisms, its role in disease, and detailed experimental protocols for its investigation.

Introduction to Branched-Chain Amino Acids

Leucine, isoleucine, and valine are distinguished by their branched, non-linear aliphatic side chains.[6] They are essential amino acids, meaning they cannot be synthesized de novo by mammals and must be obtained from dietary sources.[1] BCAAs constitute approximately 35% of the essential amino acids in muscle proteins, highlighting their importance in muscle physiology.[1][4] Unlike most other essential amino acids, which are primarily catabolized in the liver, the initial steps of BCAA breakdown occur predominantly in skeletal muscle, as the liver has low activity of the first key enzyme, branched-chain aminotransferase (BCAT).[7][8] This unique metabolic geography facilitates important inter-organ communication and nitrogen exchange.[8]

The Core BCAA Catabolic Pathway

The catabolism of all three BCAAs begins with two shared enzymatic steps before their carbon skeletons are channeled into distinct downstream pathways.[9] These initial reactions convert the amino acids into their corresponding acyl-CoA derivatives.

Step 1: Reversible Transamination

The first step is a reversible transamination reaction catalyzed by Branched-Chain Aminotransferase (this compound) .[9][10] This enzyme transfers the amino group from a BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate.[7][10]

-

Leucine → α-Ketoisocaproate (KIC)[2]

-

Isoleucine → α-Keto-β-methylvalerate (KMV)[2]

-

Valine → α-Ketoisovalerate (KIV)[2]

This reaction is catalyzed by two isozymes: the mitochondrial (BCATm or BCAT2) and the cytosolic (BCATc or BCAT1).[10] The near-equilibrium nature of this step allows the BCAA amino group to contribute significantly to the cellular transamination pool.[8]

Step 2: Irreversible Oxidative Decarboxylation

The second step is the irreversible oxidative decarboxylation of the BCKAs, which is the rate-limiting and committed step in BCAA catabolism.[7][9] This reaction is catalyzed by the mitochondrial Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex .[10] This large, multi-enzyme complex is structurally and functionally analogous to the pyruvate (B1213749) dehydrogenase complex.[8] It converts the BCKAs into their respective acyl-CoA derivatives, releasing CO₂.[8][9]

The BCKDH complex requires five cofactors for its function:

-

Thiamine pyrophosphate (TPP)

-

Flavin adenine (B156593) dinucleotide (FAD)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Lipoate

-

Coenzyme A (CoA)[7]

Downstream Catabolic Pathways

Following the BCKDH-catalyzed reaction, the three acyl-CoA derivatives are metabolized via separate, multi-step pathways that resemble fatty acid β-oxidation.[8]

-

Leucine Catabolism (Ketogenic): The breakdown of isovaleryl-CoA (from leucine) ultimately yields acetoacetate and acetyl-CoA , both of which are ketone bodies.[1][9] Therefore, leucine is classified as a purely ketogenic amino acid.

-

Isoleucine Catabolism (Ketogenic and Glucogenic): The catabolism of 2-methylbutyryl-CoA (from isoleucine) produces propionyl-CoA and acetyl-CoA .[9] Propionyl-CoA can be converted to succinyl-CoA, a TCA cycle intermediate, making isoleucine both ketogenic and glucogenic.

-

Valine Catabolism (Glucogenic): The degradation of isobutyryl-CoA (from valine) leads to the formation of propionyl-CoA , which is subsequently converted to succinyl-CoA .[1][9] This makes valine a purely glucogenic amino acid.

Regulation of BCAA Metabolism

Given its metabolic importance, the BCAA catabolic pathway is tightly regulated, primarily at the irreversible BCKDH step.

Covalent Modification of the BCKDH Complex

The activity of the BCKDH complex is controlled by a phosphorylation/dephosphorylation cycle.[2]

-

Inactivation: The complex is phosphorylated and inactivated by a dedicated kinase, BCKDH kinase (BCKDK) .[7]

-

Activation: The complex is dephosphorylated and activated by a mitochondrial phosphatase, Protein Phosphatase, Mg2+/Mn2+ Dependent 1K (PPM1K) .[7][11]

The activity of BCKDK and PPM1K integrates signals about the metabolic state of the cell, thereby modulating BCAA flux.

Signaling Pathways: The Role of mTORC1

BCAAs, particularly leucine, are potent activators of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[4][11] mTORC1 is a central regulator of cell growth, proliferation, and protein synthesis.[4] Leucine activation of mTORC1 promotes protein synthesis by phosphorylating key downstream targets like S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).[12] This positions BCAAs as critical nutrient signals that align metabolic status with anabolic processes.[13]

BCAA Metabolism in Disease

Insulin (B600854) Resistance and Type 2 Diabetes

Elevated circulating BCAA levels are a strong predictive biomarker for the future development of insulin resistance and type 2 diabetes.[8] While the exact causal relationship is complex, several mechanisms have been proposed. Chronic activation of mTORC1 by excess BCAAs can lead to the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) by S6K1, which impairs insulin signaling and contributes to insulin resistance.[4] Furthermore, the accumulation of specific BCAA catabolites, such as 3-hydroxyisobutyrate (B1249102) (3-HIB) from valine metabolism, has been shown to promote lipid uptake in muscle, potentially contributing to lipotoxicity and insulin resistance.[5][8]

Cancer

Cancer cells exhibit reprogrammed metabolism to fuel their rapid growth and proliferation. Many tumors show altered BCAA metabolism, often overexpressing enzymes like BCAT1.[14][15] This allows cancer cells to utilize BCAAs as a nitrogen source for the synthesis of non-essential amino acids (via glutamate) and as a carbon source for the TCA cycle to produce energy and biosynthetic precursors.[15][16] The activation of the mTORC1 pathway by BCAAs further supports tumor growth and survival.[11] Consequently, targeting BCAA metabolism is emerging as a potential therapeutic strategy in oncology.[15][17]

Quantitative Data

Table 1: Typical Plasma Concentrations of BCAAs and BCKAs in Fasted Humans

| Metabolite | Concentration Range (µM) | Reference |

| Leucine | 100 - 140 | [8][18] |

| Isoleucine | 60 - 80 | [8] |

| Valine | 200 - 250 | [8] |

| α-Ketoisocaproate (KIC) | 30 - 50 | [18] |

| α-Keto-β-methylvalerate (KMV) | 15 - 25 | [18] |

| α-Ketoisovalerate (KIV) | 20 - 40 | [18] |

Table 2: Relative Tissue Distribution and Activity of Key BCAA Catabolic Enzymes

| Tissue | This compound Activity | BCKDH Activity | Primary Role | Reference |

| Skeletal Muscle | High | Low | BCAA transamination to BCKAs | [1][8] |

| Liver | Very Low | Highest | Oxidation of BCKAs from circulation | [8] |

| Heart | High | High | Local BCAA oxidation for energy | [8] |

| Kidney | High | High | Local BCAA oxidation for energy | [8] |

| Adipose Tissue | Moderate | Low | BCAA transamination and signaling | [8] |

| Brain | Moderate | Low | Neurotransmitter synthesis | [6][8] |

Experimental Protocols

Protocol 1: Quantification of Plasma BCAAs by HPLC-MS/MS

This protocol describes a method for the accurate quantification of leucine, isoleucine, and valine in plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with stable isotope-labeled internal standards.[19]

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 20 µL of plasma in a microcentrifuge tube, add 180 µL of ice-cold methanol containing a known concentration of stable isotope-labeled internal standards (e.g., Leucine-¹³C₆,¹⁵N; Isoleucine-¹³C₆,¹⁵N; Valine-¹³C₅,¹⁵N).[19]

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.[19]

-

-

Liquid Chromatography:

-

Column: Mixed-mode Intrada Amino Acid column or a suitable reversed-phase C18 column.[19][20][21]

-

Mobile Phase: Isocratic elution with a mixture such as 80:20 Methanol:Water containing 10 mM ammonium (B1175870) formate (B1220265) and 0.25% formic acid is often effective.[21]

-

Injection Volume: 2-5 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[20]

-

MRM Transitions (Parent → Daughter):

-

-

Quantification:

-

Generate a standard curve using calibrators of known BCAA concentrations.

-

Calculate the ratio of the peak area of the endogenous analyte to its corresponding internal standard.

-

Determine the concentration of BCAAs in the sample by interpolating from the standard curve.

-

Protocol 2: BCKDH Enzyme Activity Assay in Tissue Homogenates

This protocol describes a spectrophotometric assay to measure the activity of the BCKDH complex in tissue extracts by monitoring the rate of NAD+ reduction to NADH.[22][23]

Methodology:

-

Tissue Homogenization:

-

Pulverize frozen tissue samples (~50-100 mg) in liquid nitrogen.

-

Homogenize the powdered tissue in 5 volumes of ice-cold extraction buffer (e.g., 30 mM KPi pH 7.5, 3 mM EDTA, 5 mM DTT, 1% Triton X-100, and protease/phosphatase inhibitors).[22]

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet debris. The supernatant is the tissue extract.

-

Determine the protein concentration of the extract using a standard method (e.g., BCA assay).

-

-

Activity Assay:

-

The assay measures the production of NADH, which has an absorbance maximum at 340 nm.

-

In a cuvette, prepare the reaction mixture containing:

-

Assay Buffer (e.g., 30 mM KPi pH 7.8, 2 mM MgCl₂)

-

0.5 mM Thiamine pyrophosphate (TPP)

-

1 mM NAD+

-

0.2 mM Coenzyme A (CoA)

-

-

Add 20-50 µL of tissue extract to the cuvette and incubate for 2-3 minutes at 37°C to establish a baseline.

-

Initiate the reaction by adding a BCKA substrate (e.g., 1 mM α-ketoisovalerate).

-

Immediately monitor the increase in absorbance at 340 nm over 5-10 minutes using a spectrophotometer.

-

-

Calculation:

-

Calculate the rate of change in absorbance (ΔAbs/min).

-

Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate to µmol/min.

-

Normalize the activity to the amount of protein in the extract (units: nmol/min/mg protein).

-

Note: To measure total BCKDH activity, the extract can be pre-incubated with a phosphatase (e.g., lambda protein phosphatase) to fully dephosphorylate and activate the complex.[23] The ratio of actual to total activity gives the "activity state."

-

Protocol 3: Gene Expression Analysis of BCAA Pathway Genes by qPCR

This protocol outlines the steps for quantifying the mRNA expression levels of key BCAA metabolism genes (BCAT2, BCKDHA, BCKDK, PPM1K) in cells or tissues using quantitative real-time PCR (qPCR).[24][25][26]

Methodology:

-

RNA Extraction:

-

Homogenize ~20-30 mg of tissue or lyse a cell pellet using a reagent like TRIzol or a column-based RNA extraction kit (e.g., RNeasy Kit, Qiagen).

-

Follow the manufacturer's protocol to isolate total RNA.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) or a bioanalyzer.

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from 0.5 - 1.0 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

-

The reaction typically includes reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.

-

Incubate according to the kit's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mixture in a 96- or 384-well plate. Each reaction (typically 10-20 µL) should contain:

-

cDNA template (diluted 1:10 to 1:20)

-

Forward and reverse primers for the gene of interest (e.g., BCAT2)

-

SYBR Green or TaqMan Master Mix

-

Nuclease-free water

-

-

Include a no-template control (NTC) for each primer set.

-

Run the plate on a real-time PCR instrument using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) or threshold cycle (Ct) for each sample.

-

Normalize the expression of the gene of interest to one or more stable housekeeping genes (e.g., GAPDH, ACTB).

-

Calculate the relative gene expression using the ΔΔCt method. The results are typically expressed as a fold change relative to a control group.[24]

-

References

- 1. Branched-Chain Amino Acid Metabolism | Annual Reviews [annualreviews.org]

- 2. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]

- 3. d.lib.msu.edu [d.lib.msu.edu]

- 4. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (this compound) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Branched-chain amino acid - Wikipedia [en.wikipedia.org]

- 7. google.com [google.com]

- 8. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Khan Academy [khanacademy.org]

- 13. mdpi.com [mdpi.com]

- 14. tigerfitness.com [tigerfitness.com]

- 15. Branched-chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Branched-Chain Amino Acid Catabolism Promotes Ovarian Cancer Cell Proliferation via Phosphorylation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 20. Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]

- 21. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The BCKDH kinase and phosphatase integrate BCAA and lipid metabolism via regulation of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Branched-chain amino acid metabolism is regulated by ERRα in primary human myotubes and is further impaired by glucose loading in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Central Role of Branched-Chain Aminotransferase (BCAT) in Systemic Nitrogen Shuttling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Branched-chain amino acids (BCAAs), comprising leucine (B10760876), isoleucine, and valine, are essential amino acids that serve not only as substrates for protein synthesis but also as critical signaling molecules and nitrogen donors for the synthesis of other compounds. The initial and reversible step in BCAA catabolism is catalyzed by Branched-Chain Aminotransferase (BCAT) enzymes. This reaction is fundamental to a sophisticated network of nitrogen shuttling throughout the body, facilitating the transport of nitrogen between tissues for various metabolic demands, including neurotransmitter synthesis, gluconeogenesis, and nucleotide production. This technical guide provides an in-depth examination of the this compound system, its isoforms, the mechanisms of nitrogen transport between key organs like the muscle, liver, and brain, and its integration with major metabolic pathways. We present quantitative data on this compound activity, detail key experimental protocols for its study, and discuss the implications of targeting this compound in the context of drug development for metabolic diseases, cancer, and neurodegenerative disorders.

Introduction to the this compound System

The catabolism of BCAAs is unique in that its initial steps occur primarily in extrahepatic tissues, most notably skeletal muscle, rather than the liver.[1][2] This is due to the low activity of this compound in the liver.[1][2] The this compound-catalyzed reaction is a critical control point that directs BCAAs towards either degradation for energy or the transfer of their nitrogen for biosynthetic processes.[3] This process is central to maintaining nitrogen homeostasis across different physiological states.[4]

The Core Transamination Reaction

BCATs catalyze the reversible transamination of the three BCAAs (leucine, isoleucine, valine) into their corresponding branched-chain α-keto acids (BCKAs): α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV), respectively.[5][6] In this reaction, α-ketoglutarate (α-KG) serves as the primary amino group acceptor, yielding glutamate (B1630785).[1][6] The reaction requires pyridoxal (B1214274) 5'-phosphate (PLP), a coenzyme form of vitamin B6, which acts as an intermediate carrier of the amino group.[3][6]

The reversibility of this reaction is crucial; BCATs can also synthesize BCAAs from BCKAs by transferring a nitrogen group from glutamate.[7] This allows for a rapid exchange of nitrogen between the BCAA/BCKA and glutamate/α-KG pools, enabling cells to respond swiftly to metabolic needs.[7]

This compound Isoforms and Tissue Distribution

Mammals express two primary isoforms of this compound, which have distinct subcellular localizations and tissue distributions, a key factor in their role in inter-organ nitrogen shuttling.[1][8]

-

BCAT1 (BCATc): This cytosolic isoform is predominantly expressed in the brain (specifically in neurons), the placenta, ovaries, and immune cells like activated T lymphocytes.[1][8][9] Its presence in the cytoplasm positions it to regulate cytosolic pools of amino acids and influence signaling pathways.[7]

-

BCAT2 (BCATm): This mitochondrial isoform is widely expressed in most tissues, with high levels found in skeletal muscle, kidney, pancreas, and stomach.[1][8][10] Notably, its expression is very low or absent in the liver.[1][10] Its mitochondrial location links BCAA catabolism directly to the TCA cycle and energy production.[7]